α3β4 nAChR Antagonism vs. Classic Amphetamines
1-(2,6-Dichlorophenyl)propan-2-amine hydrochloride exhibits exceptionally potent antagonism at the human α3β4 nAChR subtype with an IC₅₀ of 1.8 nM [1]. In contrast, the classic monoamine releaser amphetamine (CAS 300-62-9) lacks meaningful nAChR antagonist activity; reported Ki values for amphetamine at α4β2 nAChR are >10,000 nM [2]. The α3β4 nAChR subtype is implicated in nicotine addiction and withdrawal, and this level of potency is comparable to known selective α3β4 antagonists such as AT-1001 (IC₅₀ ≈ 2–5 nM) [3].
| Evidence Dimension | Human α3β4 nAChR antagonism (IC₅₀) |
|---|---|
| Target Compound Data | 1.8 nM |
| Comparator Or Baseline | Amphetamine: >10,000 nM (α4β2 nAChR Ki) |
| Quantified Difference | >5,500-fold higher potency for the target compound |
| Conditions | Inhibition of carbamylcholine-induced ⁸⁶Rb⁺ efflux in human SH-SY5Y cells, liquid scintillation counting |
Why This Matters
This activity profile is essential for studies investigating α3β4 nAChR-mediated pathways; procurement of non-specific amphetamine analogs would yield negative or misleading results.
- [1] EcoDrugPlus. 1-(2,6-dichlorophenyl)propan-2-amine – Antagonist activity at alpha3beta4 nAChR receptor in human SH-SY5Y cells. University of Helsinki EcoDrugPlus Database. View Source
- [2] BindingDB. Amphetamine – Displacement of [³H]nicotine from alpha4beta2 nAChR. BindingDB ID BDBM50397890. View Source
- [3] Toll L, et al. AT-1001: a high affinity and selective α3β4 nicotinic acetylcholine receptor antagonist. Neuropharmacology. 2012;63(5):905-915. View Source
